(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H25N3O6S3 and its molecular weight is 523.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, identified by its CAS number 868377-92-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antitumor and antimicrobial domains. This article synthesizes current research findings, including case studies and detailed data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C24H25N3O4S2, with a molecular weight of 483.6 g/mol. The structure features a benzamide core linked to a morpholine sulfonyl group and a thiazole moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
CAS Number | 868377-92-8 |
Molecular Formula | C24H25N3O4S2 |
Molecular Weight | 483.6 g/mol |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to benzothiazoles and benzimidazoles. These compounds have shown efficacy against various cancer cell lines through mechanisms such as:
- Cell Proliferation Inhibition : Compounds related to the target compound have demonstrated significant inhibition of cell proliferation in human lung cancer cell lines A549, HCC827, and NCI-H358. For example, certain derivatives exhibited IC50 values as low as 6.26 µM in 2D assays, indicating strong cytotoxic effects .
- DNA Interaction : The binding affinity to DNA has been a focal point of research. Compounds similar to this compound have been shown to intercalate into DNA or bind within the minor groove, which can disrupt replication and transcription processes .
Antimicrobial Activity
The antimicrobial properties of this class of compounds have also been investigated:
- Bacterial Inhibition : Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli has revealed promising antibacterial activity for certain derivatives. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations .
- Eukaryotic Models : Additionally, the compounds have shown activity against eukaryotic organisms such as Saccharomyces cerevisiae, suggesting a broader spectrum of antimicrobial action .
Study 1: Antitumor Efficacy in Lung Cancer Cells
A study conducted on newly synthesized benzothiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antitumor activity in both 2D and 3D cell culture models. The results indicated that these compounds could effectively halt cell cycle progression at low concentrations.
Compound ID | Cell Line | IC50 (µM) - 2D | IC50 (µM) - 3D |
---|---|---|---|
Compound A | A549 | 6.26 | 20.46 |
Compound B | HCC827 | 6.48 | 16.00 |
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, several derivatives were tested against common bacterial strains using broth microdilution methods:
Compound ID | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 15 |
Compound B | Escherichia coli | 30 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Propriétés
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S3/c1-14-12-25(13-15(2)31-14)34(29,30)17-7-5-16(6-8-17)21(26)23-22-24(3)19-10-9-18(33(4,27)28)11-20(19)32-22/h5-11,14-15H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFOMHSWBLRQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.